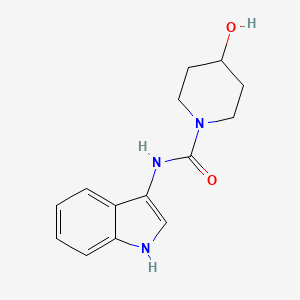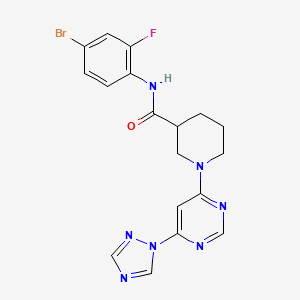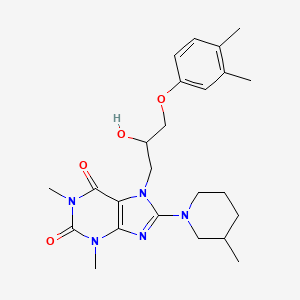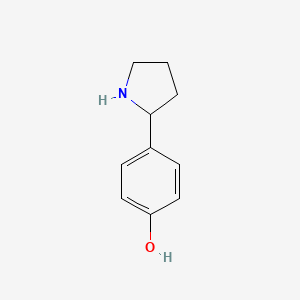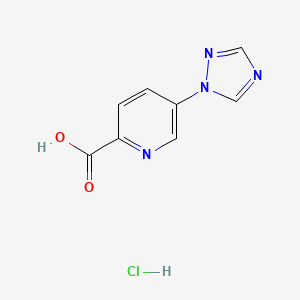
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1546770-27-7 . It has a molecular weight of 190.16 and its IUPAC name is 5-(1H-1,2,4-triazol-1-yl)picolinic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is 1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H, (H,13,14) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 190.16 .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride”, focusing on six unique applications:
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, compounds like 5-(1H-1,2,4-triazol-1-yl)pyridine derivatives may act as metabolites and can be useful as antiviral and antitumor agents. They have shown remarkable cytotoxic activity against various carcinoma cells including colon, breast, and lung carcinoma .
Coordination Chemistry
The coordination chemistry of btp ligands (which include triazole-pyridine motifs) with a wide range of metals is significant. These ligands are compared with other classical pyridyl and polypyridyl based ligands for their potential applications in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials such as polymers, dendrimers, and gels .
Cancer Research
Compounds containing the triazole-pyridine group have been evaluated for their therapeutic potential in cancer research. For instance, MCF-7 tumor cells were treated with such compounds for flow cytometry analysis to determine their efficacy .
Therapeutic Potential in Various Diseases
Imidazole-containing compounds (structurally related to triazoles) have been studied for their therapeutic potential in treating various diseases due to their unique chemical structure that allows for diverse biological activity .
Synthesis of Novel Derivatives
The synthesis of novel 1,2,4-triazole derivatives has been reported for potential therapeutic applications. These include various substituted triazole compounds that have been synthesized and evaluated for their biological activities .
Structural Characterization and Anticancer Properties
New complexes with triazole-pyridine ligands have been structurally characterized and studied for their anticancer properties. This includes analysis through elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
Safety and Hazards
The safety information for 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用機序
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes .
Mode of Action
It’s worth noting that ligands containing the btp motif have been used in the formation of dendritic and polymeric networks . This suggests that 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride may interact with its targets to form complex structures.
Biochemical Pathways
Compounds with similar structures have been used in the formation of coordination polymers , suggesting that this compound may also interact with biochemical pathways to form complex structures.
Result of Action
Compounds with similar structures have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential antitumor effects.
特性
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2.ClH/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12;/h1-5H,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWANZNAOCHGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1803601-16-2 |
Source


|
| Record name | 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)
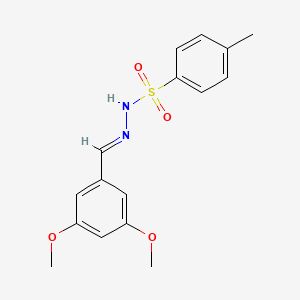
![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)
![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2922300.png)

